2,3,5,6-tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
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Overview
Description
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a synthetic organic compound belonging to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzotriazole Moiety: The synthesis begins with the preparation of 2-phenyl-2H-benzotriazole through the reaction of o-phenylenediamine with nitrous acid.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is introduced at the 4-position of the benzene ring using methanol in the presence of a suitable catalyst.
Amidation: Finally, the benzotriazole moiety is coupled with the fluorinated and methoxylated benzene ring through an amidation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and benzotriazole moieties.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases (e.g., K2CO3) and solvents (e.g., toluene, THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, particularly as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of galectin-3, a protein involved in various cellular processes, including cell adhesion, migration, and apoptosis . The compound’s fluorinated and methoxylated structure enhances its binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-methoxybenzamide: Lacks the benzotriazole moiety, resulting in different chemical and biological properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a methoxy group, leading to variations in reactivity and applications.
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-methyl-2H-benzotriazol-5-yl)benzamide: Similar structure but with a methyl group on the benzotriazole moiety, affecting its chemical behavior and biological activity.
Uniqueness
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is unique due to its combination of fluorine atoms, methoxy group, and benzotriazole moiety. This unique structure imparts specific chemical properties, such as high thermal stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O2/c1-30-19-17(23)15(21)14(16(22)18(19)24)20(29)25-10-7-8-12-13(9-10)27-28(26-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHTRWWWUECCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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